3-Amino-1-benzylpyrrolidine-3-carboxylic acid chemical properties.
3-Amino-1-benzylpyrrolidine-3-carboxylic acid chemical properties.
An In-depth Technical Guide on 3-Amino-1-benzylpyrrolidine-3-carboxylic acid
Introduction
3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a substituted, non-proteinogenic cyclic amino acid derivative. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound serves as a valuable chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents and bioactive molecules.[1][2] Its rigid pyrrolidine scaffold, combined with the stereogenic center at the C3 position and the presence of both acidic (carboxylic acid) and basic (amino) functional groups, makes it a versatile synthon for creating complex molecular architectures. Pyrrolidine derivatives are known to be key components in drugs targeting a range of conditions, highlighting the importance of this structural motif in medicinal chemistry.[2][3][4]
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | [5] |
| CAS Number | 145602-87-5 | [5][6][7][8] |
| Molecular Formula | C12H16N2O2 | [7][9] |
| Molecular Weight | 220.27 g/mol | [7] |
| Predicted Boiling Point | 371.2 ± 42.0 °C | [7] |
| Predicted Density | 1.982 g/cm³ | [7] |
| Predicted pKa | 1.91 ± 0.20 | [7] |
| Appearance | Solid | |
| InChI Key | IXBOFOMZFVXPTF-UHFFFAOYSA-N | [7][9] |
| Canonical SMILES | C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | [9] |
Spectroscopic Analysis
| Spectroscopy Type | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons (Benzyl) | ~7.2-7.4 ppm |
| Benzyl CH₂ | ~3.6-3.8 ppm | |
| Pyrrolidine CH₂ | ~2.5-3.5 ppm | |
| Carboxylic Acid OH | ~10-12 ppm (broad) | |
| ¹³C NMR | Carboxylic Carbonyl | ~170-180 ppm |
| Aromatic Carbons | ~125-140 ppm | |
| C3 (quaternary) | ~60-70 ppm | |
| Benzyl & Pyrrolidine CH₂ | ~45-60 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3500-2500 cm⁻¹ (very broad) |
| N-H Stretch (Amine) | ~3400-3200 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1715-1700 cm⁻¹ | |
| C-N Stretch | ~1250-1020 cm⁻¹ | |
| Mass Spectrometry | Monoisotopic Mass | 220.12119 Da |
Note: Predicted values are based on standard chemical shift and frequency ranges for the respective functional groups.[10][11]
Experimental Protocols
The synthesis of pyrrolidine derivatives often involves multi-step reaction sequences. A general workflow for synthesizing compounds like 3-Amino-1-benzylpyrrolidine-3-carboxylic acid can be inferred from methods used for related structures.[2][4]
General Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
A common strategy involves an asymmetric Michael addition followed by reductive cyclization.[2][12]
-
Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-substituted-4-oxo-2-enoate and a nitroalkane. This step establishes the stereochemistry of the final product. The choice of catalyst (e.g., a chiral amine) is critical for achieving high enantiomeric excess.[2]
-
Reductive Cyclization: The nitro group in the Michael adduct is reduced to an amine. This is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or other reducing agents. The newly formed amine then undergoes an intramolecular reaction (cyclization) with the ketone to form the pyrrolidine ring.
-
Hydrolysis (if starting from an ester): If the starting material was an ester, a final hydrolysis step under acidic or basic conditions is required to yield the free carboxylic acid.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Caption: A generalized workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
Biological Relevance and Applications
While specific biological activity for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is not extensively documented in the search results, the pyrrolidine carboxamide scaffold is a known inhibitor of enzymes crucial for bacterial survival.
Inhibition of InhA in Mycobacterium tuberculosis
InhA, an enoyl acyl carrier protein reductase, is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[13] Inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to cell death. A high-throughput screening identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[13] The core pyrrolidine structure serves as a scaffold, and modifications to the substituents allow for optimization of binding affinity and inhibitory potency. The structural features of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid make it a candidate for derivatization to explore this therapeutic target.
Caption: Mechanism of action for pyrrolidine derivatives as inhibitors of the InhA enzyme.
Structure-Property Relationships
The chemical properties and potential biological activity of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid are directly derived from its distinct structural components.
Caption: Key functional groups and their contribution to the compound's overall properties.
Conclusion
3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a structurally significant molecule with a combination of features that make it highly valuable in synthetic and medicinal chemistry. Its defined stereochemistry, rigid core, and dual acidic/basic nature provide a foundation for the synthesis of diverse and complex target molecules. Its relationship to classes of compounds with known antibacterial activity, such as InhA inhibitors, underscores its potential as a scaffold for the development of novel therapeutic agents. The data and protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working with this versatile chemical entity.
References
- 1. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]
- 4. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]
- 5. 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLIC ACID CAS#: 145602-87-5 [m.chemicalbook.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. PubChemLite - 3-amino-1-benzylpyrrolidine-3-carboxylic acid (C12H16N2O2) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
